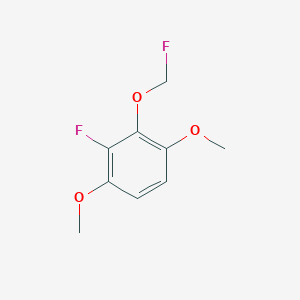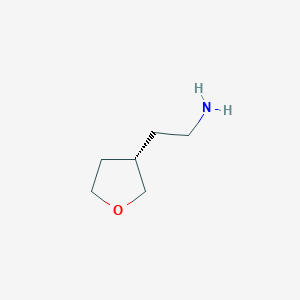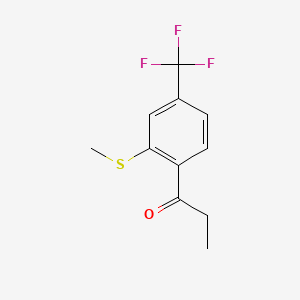
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is a chemical compound with a complex structure that includes chlorine, methylthio, and chloromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the phenyl ring: The phenyl ring with the desired substituents is prepared through a series of reactions, including halogenation and thiolation.
Final assembly: The final step involves the coupling of the chloromethylated phenyl ring with a suitable chloroalkane under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The presence of reactive groups like chloromethyl and methylthio allows it to form covalent bonds with target molecules, potentially inhibiting their function or altering their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(2-(chloromethyl)-5-(methylthio)phenyl)propan-2-one: Similar structure but with different positioning of the methylthio group.
1-Chloro-1-(2-(chloromethyl)-6-(methylthio)phenyl)propan-2-one: Another isomer with the methylthio group in a different position.
Uniqueness
1-Chloro-1-(2-(chloromethyl)-3-(methylthio)phenyl)propan-2-one is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H12Cl2OS |
|---|---|
Poids moléculaire |
263.2 g/mol |
Nom IUPAC |
1-chloro-1-[2-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-4-3-5-10(15-2)9(8)6-12/h3-5,11H,6H2,1-2H3 |
Clé InChI |
ILYURBMHSIVKSL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)SC)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)






